molecular formula C14H9Cl2N7 B2738033 3-(2,4-dichlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile CAS No. 1164552-63-9

3-(2,4-dichlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile

Cat. No. B2738033
M. Wt: 346.18
InChI Key: JDQUWCDWHPQMHZ-XCVCLJGOSA-N
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Description

The compound you mentioned contains several interesting functional groups. It has a 2,4-dichlorophenyl group, which is a type of halogenated aromatic group. It also contains two 1,2,4-triazole rings, which are a type of heterocyclic aromatic ring containing two nitrogen atoms . Finally, it has an acrylonitrile group, which is a type of unsaturated nitrile .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and the acrylonitrile group. The electron-withdrawing nature of the dichlorophenyl and acrylonitrile groups could potentially have interesting effects on the electronic structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the dichlorophenyl and acrylonitrile groups could potentially make the compound relatively polar . The aromatic rings could contribute to its stability and potentially also its solubility in various solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has explored the synthesis of related acrylonitriles and their reactions to form compounds with potential applications in various fields, including materials science and organic synthesis. For example, the reaction of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol has been shown to lead to derivatives that can undergo further transformations, potentially useful for introducing various biophoric sites into molecules (Shablykin et al., 2010).

Photophysical Properties and Applications

  • Investigations into the photophysical properties of acrylonitrile derivatives have been conducted to assess their potential in optoelectronic devices and as corrosion inhibitors. For instance, novel photo-cross-linkable polymers based on acrylonitrile derivatives have been evaluated for their inhibitory action in corrosion protection, showcasing their efficiency and potential application in protecting metal surfaces (Baskar et al., 2014).

Anticancer and Antibacterial Activities

  • Some acrylonitrile derivatives have been synthesized and tested for their in vitro cytotoxic potency against various cancer cell lines, indicating potential applications in cancer therapy. Structure-activity relationships have highlighted the flexibility of substituents at certain positions, influencing the compounds' potency against cancer cells. For example, certain derivatives have shown significant cytotoxic activities, suggesting their potential as novel anticancer agents (Sa̧czewski et al., 2004).

Corrosion Inhibition

  • Acrylonitrile derivatives have also been explored as corrosion inhibitors for metals in acidic environments. Their efficiency, characterized by electrochemical methods and adsorption isotherms, suggests their application in extending the lifespan of metal components in corrosive conditions (Baskar et al., 2014).

Organic Solar Cells

  • The use of acrylonitrile derivatives as electron acceptors in bulk heterojunction organic solar cells has been studied, with a focus on their optical, electronic properties, and photovoltaic performance. This research indicates their potential role in improving the efficiency and performance of organic solar cells (Kazici et al., 2016).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. The specific hazards would depend on various factors including its reactivity, toxicity, and physical properties .

Future Directions

Future research on this compound could potentially involve exploring its synthesis, its reactivity, its physical and chemical properties, and its potential applications. This could involve both experimental studies and computational studies .

properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N7/c15-11-2-1-9(12(16)4-11)3-10(5-17)14-20-13(21-22-14)6-23-8-18-7-19-23/h1-4,7-8H,6H2,(H,20,21,22)/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQUWCDWHPQMHZ-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C2=NNC(=N2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C(\C#N)/C2=NNC(=N2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dichlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile

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